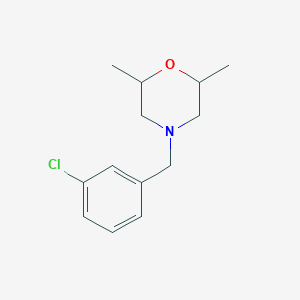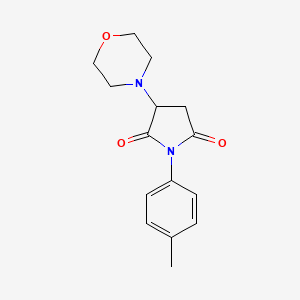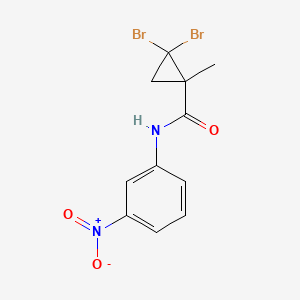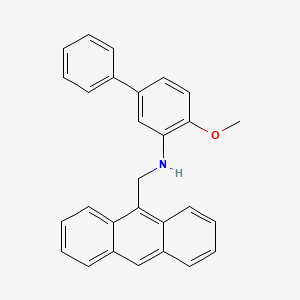![molecular formula C19H12N4O B5172969 3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5172969.png)
3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one, commonly known as PPM, is a heterocyclic compound that has gained significant attention in recent years due to its various biological activities. PPM is a synthetic molecule that has been extensively studied for its potential use in drug discovery and development.
Wirkmechanismus
The mechanism of action of PPM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PPM has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. PPM has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
PPM has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of viral replication, and antibacterial activity. PPM has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, PPM has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPM is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. PPM has also been shown to have low toxicity in animal models, which is a crucial factor for the development of new drugs. However, the synthesis of PPM is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of PPM is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of PPM. One area of focus is the optimization of its chemical structure to improve its biological activities and reduce its toxicity. Another area of focus is the development of PPM-based drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, the neuroprotective effects of PPM make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, PPM has significant potential for the development of new drugs and therapies, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
PPM can be synthesized through a multistep process that involves the condensation of 2-aminobenzimidazole with 2-cyanopyridine, followed by the cyclization of the resulting intermediate with phenylhydrazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of PPM is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
PPM has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have shown that PPM can induce apoptosis in cancer cells by targeting the mitochondrial pathway. PPM has also been found to inhibit the replication of several viruses, including dengue virus and hepatitis C virus. Additionally, PPM has been shown to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.
Eigenschaften
IUPAC Name |
5-phenyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O/c24-18-14-12-20-19-21-15-8-4-5-9-17(15)23(19)16(14)10-11-22(18)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESNADOFGKOOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5172908.png)
![(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine](/img/structure/B5172913.png)
![5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B5172921.png)
![N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5172923.png)
![3-chloro-4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5172934.png)
![4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine](/img/structure/B5172938.png)
![(4-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5172940.png)

![1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5172948.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5172967.png)